molecular formula C8H3F3N2O B15201589 6-(2,2,2-Trifluoroacetyl)nicotinonitrile

6-(2,2,2-Trifluoroacetyl)nicotinonitrile

Cat. No.: B15201589
M. Wt: 200.12 g/mol
InChI Key: NXWRHBQJIKJFDC-UHFFFAOYSA-N
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Description

6-(2,2,2-Trifluoroacetyl)pyridine-3-carbonitrile is a chemical compound with the molecular formula C8H3F3N2O It is characterized by the presence of a trifluoroacetyl group attached to a pyridine ring, which also bears a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2,2,2-Trifluoroacetyl)pyridine-3-carbonitrile typically involves the reaction of 2,2,2-trifluoroacetyl chloride with 3-cyanopyridine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:

3-Cyanopyridine+2,2,2-Trifluoroacetyl chlorideBase6-(2,2,2-Trifluoroacetyl)pyridine-3-carbonitrile\text{3-Cyanopyridine} + \text{2,2,2-Trifluoroacetyl chloride} \xrightarrow{\text{Base}} \text{6-(2,2,2-Trifluoroacetyl)pyridine-3-carbonitrile} 3-Cyanopyridine+2,2,2-Trifluoroacetyl chlorideBase​6-(2,2,2-Trifluoroacetyl)pyridine-3-carbonitrile

Industrial Production Methods

In an industrial setting, the production of 6-(2,2,2-Trifluoroacetyl)pyridine-3-carbonitrile may involve continuous flow processes to ensure efficient mixing and reaction control. The use of automated systems can help maintain optimal reaction conditions and improve yield.

Chemical Reactions Analysis

Types of Reactions

6-(2,2,2-Trifluoroacetyl)pyridine-3-carbonitrile can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The trifluoroacetyl group can be replaced by nucleophiles such as amines or thiols.

    Reduction: The carbonitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Oxidation: The pyridine ring can be oxidized to form N-oxides using oxidizing agents like hydrogen peroxide.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines or thiols, typically in the presence of a base like sodium hydride.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Hydrogen peroxide in acetic acid.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted pyridine derivatives.

    Reduction: Formation of 6-(2,2,2-Trifluoroacetyl)pyridine-3-amine.

    Oxidation: Formation of pyridine N-oxides.

Scientific Research Applications

6-(2,2,2-Trifluoroacetyl)pyridine-3-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of trifluoromethylated heterocycles.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme activity.

    Medicine: Explored for its potential use in drug discovery, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 6-(2,2,2-Trifluoroacetyl)pyridine-3-carbonitrile involves its interaction with molecular targets such as enzymes or receptors. The trifluoroacetyl group can form strong interactions with active sites, potentially inhibiting enzyme activity. The carbonitrile group can also participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2,2,2-Trifluoroacetyl)pyridine-3-carbonitrile
  • 6-Chloro-5-(trifluoroacetyl)pyridine-3-carbonitrile

Comparison

6-(2,2,2-Trifluoroacetyl)pyridine-3-carbonitrile is unique due to the specific positioning of the trifluoroacetyl and carbonitrile groups on the pyridine ring. This positioning can influence the compound’s reactivity and binding properties, making it distinct from similar compounds with different substitution patterns.

Properties

Molecular Formula

C8H3F3N2O

Molecular Weight

200.12 g/mol

IUPAC Name

6-(2,2,2-trifluoroacetyl)pyridine-3-carbonitrile

InChI

InChI=1S/C8H3F3N2O/c9-8(10,11)7(14)6-2-1-5(3-12)4-13-6/h1-2,4H

InChI Key

NXWRHBQJIKJFDC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1C#N)C(=O)C(F)(F)F

Origin of Product

United States

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